

Physical state and appearance of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 3-(Bromomethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B1395298

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Technical Guide: 3-(Bromomethyl)-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-2-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its trifluoromethyl and bromomethyl functionalities provide orthogonal reactivity, making it a versatile synthon for introducing the pyridyl scaffold into complex molecules. This guide provides an in-depth overview of its physical and chemical properties, handling, and potential applications, grounded in available technical data.

Physicochemical Properties

While some suppliers' safety data sheets (SDS) for **3-(Bromomethyl)-2-(trifluoromethyl)pyridine** (CAS No. 1227602-81-4) state that data on its physical state and color are not available, evidence from handling precautions and related compounds strongly suggests its likely form.

Physical State

The compound is consistently handled as a solid at standard temperature and pressure. Safety data sheets for this and structurally similar compounds repeatedly advise to "avoid dust formation," a precaution indicative of a powdered or crystalline solid.

Appearance

Although a specific color is not definitively stated across all sources, related trifluoromethyl-substituted pyridines are often described as white to off-white or pale yellow crystalline solids. It is reasonable to expect **3-(Bromomethyl)-2-(trifluoromethyl)pyridine** to present a similar appearance.

Key Physicochemical Data

Property	Value	Source
CAS Number	1227602-81-4	[1][2][3][4][5]
Molecular Formula	C ₇ H ₅ BrF ₃ N	[2][5]
Molecular Weight	240.02 g/mol	[2][5]
Purity	Typically ≥95%	[5]

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines often involves multi-step processes, starting from picoline precursors that undergo chlorination and subsequent fluorination. The bromomethyl group is typically introduced via radical bromination of a corresponding methylpyridine.

The reactivity of **3-(Bromomethyl)-2-(trifluoromethyl)pyridine** is characterized by the distinct functionalities of the pyridine ring, the trifluoromethyl group, and the bromomethyl group.

- Bromomethyl Group:** This is a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, such as amines, alcohols, thiols, and carbanions, making it a valuable tool for linking the pyridine core to other molecular fragments.
- Trifluoromethyl Group:** This group is a strong electron-withdrawing moiety, which deactivates the pyridine ring towards electrophilic substitution. However, it enhances the ring's

susceptibility to nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The CF₃ group also significantly impacts the pKa of the pyridine nitrogen, making it less basic. From a drug design perspective, the trifluoromethyl group is often incorporated to improve metabolic stability, lipophilicity, and binding affinity.

- **Pyridine Ring:** The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions. It can also be quaternized to form pyridinium salts.

The interplay of these groups makes **3-(Bromomethyl)-2-(trifluoromethyl)pyridine** a versatile reagent in the synthesis of novel pharmaceutical and agrochemical candidates.

Experimental Workflow: Handling and Storage

The following workflow outlines the best practices for handling and storing **3-(Bromomethyl)-2-(trifluoromethyl)pyridine** to ensure safety and maintain its integrity.

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